Product packaging for Octakis-6-iodo-6-deoxy-gamma-cyclodextrin(Cat. No.:CAS No. 168296-33-1)

Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

Cat. No.: B574851
CAS No.: 168296-33-1
M. Wt: 2176.308
InChI Key: IHISFVNFOGFWNA-HSEONFRVSA-N
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Description

Overview of Cyclodextrins: Structure, Types, and Fundamental Concepts in Research

Cyclodextrins (CDs) are a class of cyclic oligosaccharides derived from starch through enzymatic degradation. wikipedia.orgpharmatech-rx.com They are composed of α-D-glucopyranose subunits linked by α-1,4 glycosidic bonds. mdpi.com The most common native cyclodextrins are alpha-cyclodextrin (B1665218) (α-CD), beta-cyclodextrin (B164692) (β-CD), and gamma-cyclodextrin (B1674603) (γ-CD), which consist of six, seven, and eight glucose units, respectively. wikipedia.orgpharmatech-rx.com

Structurally, cyclodextrins take on the shape of a truncated cone or toroid. wikipedia.orgpharmatech-rx.commdpi.com This unique arrangement results in a molecule with a hydrophilic outer surface, due to the presence of hydroxyl groups, and a hydrophobic (lipophilic) internal cavity. wikipedia.orgpharmatech-rx.com This dual characteristic is fundamental to their primary function in research: the formation of "host-guest" inclusion complexes. longdom.orgresearchgate.net In this phenomenon, a guest molecule of appropriate size and shape is encapsulated within the cyclodextrin's cavity, driven by non-covalent interactions like hydrophobic interactions and van der Waals forces. longdom.orgresearchgate.net This encapsulation can alter the physicochemical properties of the guest molecule, such as increasing its solubility, stability, and bioavailability, which is a cornerstone of their application in pharmaceuticals, food science, and chemical engineering. wikipedia.orgpharmatech-rx.combiosynth.com

Properties of Native Cyclodextrins
PropertyAlpha-Cyclodextrin (α-CD)Beta-Cyclodextrin (β-CD)Gamma-Cyclodextrin (γ-CD)
Glucose Units678
Cavity Diameter (Å)~4.7-5.3~6.0-6.5~7.8-8.3
Water Solubility (g/100 mL at 25°C)14.51.8523.2

Rationale for Per-functionalization of Cyclodextrins: Enhancing Specificity, Reactivity, and Expanding Applications

While native cyclodextrins are powerful host molecules, their applications can be broadened and refined through chemical modification. encyclopedia.pub Per-functionalization, the process of substituting all the hydroxyl groups at specific positions (primary or secondary rims) with other functional groups, is a key strategy to achieve this. encyclopedia.pub The primary rationale for this extensive modification is to enhance the cyclodextrin's inherent properties and introduce new functionalities. encyclopedia.pubfrontiersin.org

One major driver for functionalization is to improve solubility and complexation capacity. encyclopedia.pubmdpi.com For instance, the modification of hydroxyl groups can disrupt the intermolecular hydrogen bonding that leads to aggregation and low solubility, particularly in the case of β-CD. encyclopedia.pub Furthermore, introducing new functional groups can enhance the specificity of host-guest interactions. By replacing the hydroxyl groups with moieties capable of forming different types of bonds (e.g., electrostatic, π-π interactions), the modified cyclodextrin (B1172386) can be tailored to bind more strongly or selectively to specific guest molecules. frontiersin.orgwikipedia.org This enhanced reactivity and specificity expand the applications of cyclodextrins into areas like targeted drug delivery, environmental remediation, and the development of advanced materials such as sensors and nanostructures. frontiersin.orgresearchgate.netmdpi.com

The Central Role of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin as a Key Synthetic Intermediate and Research Platform

This compound is a per-functionalized derivative of γ-CD where all eight primary hydroxyl groups at the C-6 position have been replaced by iodine atoms. chemicalbook.comcydextrins.com This specific modification transforms the relatively inert native cyclodextrin into a highly valuable and reactive synthetic intermediate. cydextrins.com The iodine atoms are excellent leaving groups, making the C-6 position highly susceptible to nucleophilic substitution reactions. cydextrins.comcydextrins.com

This reactivity is the cornerstone of its central role as a research platform. cydextrins.com Scientists can use this iodo-derivative as a starting material to synthesize a vast array of other per-functionalized γ-CDs. encyclopedia.pub By reacting it with various nucleophiles, the iodine atoms can be readily replaced with groups such as azides, amines, thiols, and others. encyclopedia.pubnih.gov This provides a reliable and efficient pathway to produce molecules like Octakis(6-amino-6-deoxy)-gamma-cyclodextrin (B12302468) and other derivatives with tailored properties for specific applications. encyclopedia.pubnih.gov The synthesis of this compound itself is typically achieved from native γ-cyclodextrin, often through a process involving reagents like tetraethylammonium (B1195904) iodide in a suitable solvent such as N,N-dimethylformamide (DMF). chemicalbook.com Its insolubility in water and methanol (B129727) but solubility in solvents like DMF and DMSO are key properties considered during these synthetic transformations. chemicalbook.comhsppharma.com

The ability to easily introduce a wide range of functional groups makes this compound a pivotal precursor in the construction of complex supramolecular architectures, drug delivery systems, and functional materials. nih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H72I8O32 B574851 Octakis-6-iodo-6-deoxy-gamma-cyclodextrin CAS No. 168296-33-1

Properties

IUPAC Name

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72I8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHISFVNFOGFWNA-HSEONFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CI)CI)CI)CI)CI)CI)CI)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CI)CI)CI)CI)CI)CI)CI)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72I8O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2176.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Octakis 6 Iodo 6 Deoxy Gamma Cyclodextrin

Regioselective Synthesis of Per-6-iodinated Gamma-Cyclodextrin (B1674603)

The synthesis of octakis-6-iodo-6-deoxy-gamma-cyclodextrin requires the selective substitution of the primary C-6 hydroxyl groups of the parent γ-cyclodextrin, while leaving the secondary hydroxyl groups at the C-2 and C-3 positions unreacted. This regioselectivity is achievable due to the higher reactivity of the sterically more accessible primary hydroxyls.

Two prominent methods for the direct, one-pot per-iodination of γ-cyclodextrin have been established in the literature.

A classical and widely utilized method for the selective iodination of the primary hydroxyls of cyclodextrins is the Appel reaction, using a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). The reaction is typically conducted in an anhydrous polar aprotic solvent, most commonly N,N-dimethylformamide (DMF).

In this process, triphenylphosphine and iodine react to form an electrophilic phosphorus intermediate, triphenylphosphine diiodide ([PPh₃I]⁺I⁻). This species selectively activates the primary C-6 hydroxyl groups of the γ-cyclodextrin. The oxygen of the hydroxyl group attacks the phosphonium (B103445) ion, and subsequent intramolecular substitution by the iodide ion results in the formation of the C-6 iodo derivative and triphenylphosphine oxide (TPPO) as a byproduct. The reaction is driven to completion by using an excess of the reagents and heating the mixture. Upon completion, the product is typically isolated by precipitation with an anti-solvent, such as water or methanol (B129727).

A more modern and highly efficient method involves the use of a fluorinating reagent, such as diethylaminosulfur trifluoride (DAST) or, more recently, ethanaminium, N-(difluoro-λ⁴-sulfanylidene)-N-ethyl-, tetrafluoroborate (B81430) (known as XtalFluor-E), in combination with an iodide salt. A reported procedure details the reaction of dried γ-cyclodextrin in anhydrous DMF with XtalFluor-E, 4-(1-pyrrolidino)pyridine, and tetraethylammonium (B1195904) iodide. chemicalbook.com This reaction proceeds smoothly at room temperature and demonstrates high regioselectivity for the C-6 position. chemicalbook.com This method can achieve very high yields, with reports of up to 92% for the synthesis of this compound. chemicalbook.com The workup involves removing the DMF under reduced pressure and precipitating the product by adding the residue to a sodium carbonate solution, followed by washing with water and acetone (B3395972). chemicalbook.com

The synthesis of this compound is part of a broader class of perhalogenated cyclodextrins. The bromo- and chloro-analogues are also important synthetic intermediates, though their synthesis requires different reagent systems. The reactivity of the resulting C-X bond follows the established trend for leaving group ability: I > Br > Cl.

The per-bromination is often achieved using triphenylphosphine with a bromine source like N-bromosuccinimide (NBS) in DMF. Similarly, per-chlorination can be accomplished with triphenylphosphine and N-chlorosuccinimide (NCS). researchgate.net An alternative and robust method for per-chlorination involves the use of a Vilsmeier-type reagent, which can be prepared from phosphorus pentachloride (PCl₅) and DMF. This highlights a key difference in synthetic strategy compared to the one-pot PPh₃/I₂ or PPh₃/NBS systems.

Table 1: Comparison of Perhalogenation Methods for Gamma-Cyclodextrin

HalogenationPrecursor CompoundTypical Reagent System(s)SolventKey Characteristics
Iodination γ-Cyclodextrin1. Triphenylphosphine / Iodine2. XtalFluor-E / Tetraethylammonium IodideDMFMethod 1 is classic but generates significant byproducts. Method 2 offers very high yields at room temperature. chemicalbook.com
Bromination γ-CyclodextrinTriphenylphosphine / N-Bromosuccinimide (NBS)DMFProvides the per-bromo derivative, a key intermediate for compounds like Sugammadex. researchgate.net
Chlorination γ-Cyclodextrin1. Triphenylphosphine / N-Chlorosuccinimide (NCS)2. Phosphorus Pentachloride (PCl₅) / DMFDMFMethod 2 utilizes a Vilsmeier reagent, differing from the phosphine-based approach.

Achieving high yield and purity in the synthesis of this compound is contingent on several factors, including reagent stoichiometry, reaction conditions, and, crucially, the purification strategy.

For the triphenylphosphine-iodine method, optimization involves using a sufficient excess of the reagents (typically 1.5 to 2 equivalents per hydroxyl group) and maintaining an appropriate reaction temperature (often between 60-80 °C) to drive the reaction to completion without causing degradation.

The most significant challenge in purification is the removal of the major byproduct, triphenylphosphine oxide (TPPO), and the high-boiling solvent, DMF. cyclolab.hu Inefficient removal leads to a product of low purity. An optimized workup procedure involves precipitating the crude product by adding the reaction mixture to a large volume of an anti-solvent, such as methanol. researchgate.net This method has been reported to be effective for the beta-cyclodextrin (B164692) analogue and simplifies the isolation compared to methods requiring prior removal of DMF. researchgate.net Subsequent exhaustive washing of the precipitate with solvents like water and acetone is critical to remove remaining TPPO and other impurities. chemicalbook.com For the XtalFluor-E method, the high efficiency and mild conditions (room temperature) inherently contribute to a cleaner reaction profile and higher yield. chemicalbook.com

Table 2: Factors for Optimization in Per-Iodination Synthesis

FactorParameterObjective and Considerations
Reagents StoichiometryAn excess of PPh₃ and I₂ is required to ensure all eight primary hydroxyls react.
Solvent Anhydrous DMFThe solvent must be anhydrous to prevent side reactions and hydrolysis of intermediates.
Temperature 60-80 °C (PPh₃/I₂)Balances reaction rate with potential for thermal degradation. The XtalFluor-E method proceeds at room temperature. chemicalbook.com
Workup PrecipitationAddition of an anti-solvent (e.g., methanol, acetone, water) is crucial for isolating the product from byproducts. chemicalbook.comresearchgate.net
Purification WashingExtensive washing of the solid product is necessary to remove triphenylphosphine oxide and residual DMF. chemicalbook.comcyclolab.hu

Direct Iodination Strategies from Gamma-Cyclodextrin:

Post-Synthetic Modifications and Derivatization Strategies Utilizing Iodide Reactivity

The primary value of this compound lies in the high reactivity of its eight C-6 iodo groups. cyclo-dextrin.com The carbon-iodine bond is an excellent leaving group in nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide variety of functional groups at all eight primary positions simultaneously. This makes it a cornerstone intermediate for creating per-functionalized cyclodextrin (B1172386) derivatives. cyclo-dextrin.com

Common transformations include:

Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF readily displaces the eight iodides to yield octakis-(6-azido-6-deoxy)-γ-cyclodextrin. dingminpharma.com This per-azido derivative is itself a powerful intermediate, serving as a precursor for "click chemistry" reactions (e.g., Huisgen cycloaddition) or for reduction to the per-amino derivative.

Thiolation: The iodo groups can be substituted by sulfur nucleophiles, such as thiourea (B124793) followed by hydrolysis or directly with thiolates, to produce octakis-(6-mercapto-6-deoxy)-γ-cyclodextrin. dingminpharma.com These thiol-functionalized cyclodextrins are used in the construction of more complex host molecules.

Amination: While direct amination can be challenging, a common route is the reduction of the per-azido derivative. The Staudinger reaction, using triphenylphosphine followed by hydrolysis, is an effective method for converting the azides to primary amines, yielding octakis-(6-amino-6-deoxy)-γ-cyclodextrin. nih.govcyclolab.hu

These derivatization pathways open the door to a vast range of tailored cyclodextrin structures for applications in materials science, catalysis, and molecular recognition.

Nucleophilic Substitution Reactions at the Primary Side C6 Positions

The primary chemical utility of this compound stems from the reactivity of the carbon-iodine bond at each of the eight C6 positions. Iodide is an excellent leaving group, which facilitates nucleophilic substitution reactions (Sɴ2). unito.it This allows for the systematic and complete replacement of all eight iodine atoms with a variety of nucleophiles. These reactions serve as the foundation for producing a broad spectrum of gamma-cyclodextrin derivatives with tailored properties. The per-6-halogenated cyclodextrins are valuable starting materials for subsequent functionalization, such as the synthesis of per-amino or per-mercapto derivatives. encyclopedia.pub The substitution reactions are central to the creation of more complex and functional cyclodextrin-based systems.

Synthesis of Polycationic and Polyanionic Gamma-Cyclodextrin Derivatives

The conversion of this compound into charged derivatives is a key strategy for modulating its solubility and interaction properties.

Polycationic derivatives are typically synthesized by introducing amino functionalities. The reaction of the iodo-derivative with nucleophiles like ammonia (B1221849) or primary amines leads to the formation of polyamino-gamma-cyclodextrins. encyclopedia.pubnih.gov For instance, a facile synthesis for mono-6-amino-6-deoxy-cyclodextrin involves the substitution of a tosyl group with an azide, followed by reduction, a pathway also applicable from an iodo-intermediate. nih.govmdpi.com When all eight positions are substituted, the resulting polyamino-cyclodextrin can be protonated in acidic or neutral aqueous solutions, creating a macromolecule with a high positive charge density. These cationic cyclodextrins have been investigated as gene carriers due to their ability to complex with negatively charged DNA. nih.gov

Polyanionic derivatives are formed by substituting the iodide with nucleophiles that bear a negative charge or a precursor group that can be converted to one. This can be achieved using reagents like mercaptoalkanoic acids or mercaptoalkanesulfonates. Reaction with a thiol-containing molecule introduces a thioether linkage, and if the thiol also has a terminal carboxylate or sulfonate group, a polyanionic cyclodextrin is produced. nih.govbeilstein-journals.org Studies on thioether derivatives have shown that those with anionic side arms, such as carboxylate groups, are effective, although their performance in some applications can be influenced by Coulombic repulsion between the charged groups. nih.govbeilstein-journals.org

Formation of Thioether Derivatives (e.g., for Fullerene Solubilization)

A significant application of this compound is in the synthesis of thioether derivatives, which have demonstrated a remarkable ability to solubilize hydrophobic molecules like fullerenes in water. nih.govbeilstein-journals.org The substitution of the iodo groups with various sulfur-containing nucleophiles (thiols) yields octakis-thioether-gamma-cyclodextrins. The increased hydrophobicity of sulfur compared to the original oxygen in native cyclodextrin enhances the binding affinity for hydrophobic guests. nih.gov

Research has shown that hydrophilic γ-cyclodextrin thioethers can form molecularly disperse solutions of C60 fullerene in water, reaching concentrations significantly higher than those achieved with native γ-cyclodextrin. nih.govnih.gov These systems typically form a 1:2 complex, where the fullerene is sandwiched between two cyclodextrin molecules. nih.govscilit.com Both neutral and ionic thioether derivatives have been synthesized for this purpose. While neutral γ-CD thioethers were found to be particularly effective solubilizers, anionic versions also successfully formed water-soluble complexes with C60. nih.govbeilstein-journals.orgresearchgate.net

Table 1: Solubilization of C60 Fullerene by Thioether-Functionalized Gamma-Cyclodextrins

This table presents the equilibrium concentrations of C60 fullerene in 6.0 mM aqueous solutions of native γ-CD and various γ-CD thioether derivatives after seven days of stirring. Data sourced from Wang, H., & Wenz, G. (2012). nih.govresearchgate.net

Host CompoundFunctional Group TypeC60 Concentration (μM)
Native γ-CDHydroxyl0.4
Thioether Derivative 1Amino10.3
Thioether Derivative 2Anionic (Carboxylate)2.9
Thioether Derivative 3Anionic (Carboxylate)5.3
Thioether Derivative 4Anionic (Sulfonate)2.1
Thioether Derivative 5Neutral (Diol)14.9
Thioether Derivative 6Neutral (Alcohol)7.6
Thioether Derivative 7Neutral (Alcohol)9.3

Generation of Amino, Azido (B1232118), and Sulfonate Functionalized Gamma-Cyclodextrins

This compound is a versatile precursor for introducing a range of important functional groups.

Amino Derivatives : Per-amino functionalized γ-cyclodextrins are synthesized through nucleophilic substitution of the iodide with nitrogen-based nucleophiles. encyclopedia.pub A common route involves first converting the iodo-compound to the corresponding per-azido derivative, which is then reduced to the amine. nih.govmdpi.com The direct reaction with ammonia is also a viable pathway. These amino-functionalized cyclodextrins are valuable as building blocks for more complex structures and as polycationic hosts. nih.govnih.gov

Azido Derivatives : The synthesis of octakis-(6-azido-6-deoxy)-gamma-cyclodextrin is a straightforward and high-yielding reaction from the iodo-precursor. encyclopedia.pubcyclodextrin-shop.com It is typically achieved by reacting this compound with an excess of sodium azide in a polar aprotic solvent like DMF. rsc.org The resulting per-azido cyclodextrin is a stable and highly useful intermediate, particularly for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), which allows for the efficient conjugation of the cyclodextrin to other molecules. encyclopedia.pub

Sulfonate Derivatives : Polyanionic cyclodextrins bearing sulfonate groups can be prepared by reacting the per-iodo derivative with a suitable sulfur-based nucleophile containing a sulfonate moiety, such as the sodium salt of 3-mercapto-1-propanesulfonate. This reaction results in a thioether linkage and a terminal sulfonate group at each of the eight positions, yielding a highly water-soluble, polyanionic macromolecule. nih.govbeilstein-journals.org

Role as an Intermediate for Complex Supramolecular Architectures

The true value of this compound lies in its role as a foundational building block for creating sophisticated supramolecular structures. encyclopedia.pubnih.gov The derivatives synthesized from it—such as the polycationic, polyanionic, and thioether functionalized cyclodextrins—are not end products but rather components for constructing larger, functional assemblies. nih.gov

These functionalized cyclodextrins are used to create:

Polyrotaxanes : These are structures where multiple cyclodextrin rings are threaded onto a single polymer chain and capped at the ends to prevent dethreading. nih.gov The functional groups introduced onto the γ-cyclodextrin rim can impart properties like water solubility or be used as attachment points for drugs or targeting ligands. nih.govcapes.gov.br

Supramolecular Polymers and Hydrogels : Through self-assembly driven by host-guest interactions between the functionalized cyclodextrin cavity and guest molecules on other monomers or polymers, it is possible to form extended polymer chains or cross-linked networks. nih.gov For example, supramolecular hydrogels can be formed from the self-assembly of inclusion complexes between cyclodextrins and biodegradable block copolymers, which have applications in drug delivery. nih.gov

Nanoparticles and Nanomedicines : The amphiphilic nature of many cyclodextrin derivatives allows them to self-assemble in aqueous solution into nanoparticles. nih.gov These nanoparticles can encapsulate therapeutic agents within their core or within the cyclodextrin cavities, creating advanced drug delivery systems. nih.govresearchgate.net

The ability to precisely functionalize all eight primary positions of gamma-cyclodextrin, starting from the octakis-iodo intermediate, provides chemists with a powerful tool to design and construct novel materials and molecular systems with applications across chemistry, materials science, and medicine. nih.govnih.gov

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of cyclodextrin (B1172386) derivatives in solution. It provides detailed information about the atomic connectivity and spatial arrangement of the molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for verifying the successful and complete substitution of the primary hydroxyl groups of gamma-cyclodextrin (B1674603). In the parent gamma-cyclodextrin, the eight glucopyranose units are chemically equivalent, leading to a simple spectrum with a single set of signals for each proton (H1-H6) and carbon (C1-C6).

Upon successful synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin, the symmetry of the molecule is maintained. The key spectral changes confirming the substitution are observed at the C6 position.

¹H NMR: The signals corresponding to the C6 protons (H6 and H6') undergo a significant downfield shift due to the deshielding effect of the attached iodine atom. In derivatives like octakis(6-bromo-6-deoxy)-γ-cyclodextrin, the H6 protons appear as distinct multiplets. rsc.org For instance, in the bromo-derivative, signals are observed around 3.98 ppm and 3.68 ppm. rsc.org A similar pattern is expected for the iodo-derivative, confirming the substitution at the C6 position. The anomeric proton (H1) typically appears as a doublet around 5.0-5.2 ppm, while other protons of the glucose ring (H2, H3, H4, H5) resonate between 3.3 and 4.2 ppm. rsc.org

¹³C NMR: The most telling evidence of substitution is the dramatic upfield shift of the C6 carbon signal. The replacement of the hydroxyl group with a more electronegative but heavier iodine atom changes the electronic environment significantly. In octakis(6-bromo-6-deoxy)-γ-cyclodextrin, the C6 signal shifts to approximately 34.26 ppm, a stark contrast to its position in native cyclodextrins (around 60 ppm). rsc.org The signals for the other carbons (C1-C5) show minor shifts but their presence confirms the integrity of the glucopyranose rings. rsc.org The observation of a single set of seven carbon signals (C1-C5, and the newly shifted C6) confirms the symmetrical, per-substituted nature of the molecule.

Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Gamma-Cyclodextrin Derivatives in DMSO-d₆.
Carbon AtomOctakis(6-bromo-6-deoxy)-γ-cyclodextrin rsc.orgOctakis(6-azido-6-deoxy)-γ-cyclodextrin rsc.orgExpected Range for Octakis-6-iodo-6-deoxy-γ-cyclodextrin
C1101.9101.9~102
C272.1572.01~72
C372.0672.25~72
C483.9382.44~83-84
C570.8970.20~71
C634.2651.07< 30 (significant upfield shift)

While 1D NMR confirms the substitution pattern, 2D NMR techniques are indispensable for unambiguous assignment of all signals and for providing deeper conformational insights. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within each glucose residue. It traces the connectivity from H1 to H2, H2 to H3, and so on, up to the H6 protons, confirming the integrity of the spin systems of the glucopyranose units. rsc.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly bonded. It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for the definitive assignment of each carbon atom (C1-H1, C2-H2, etc.). rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected by bonds. mpg.de For cyclodextrins, NOESY is vital for confirming the three-dimensional structure. It shows correlations between the protons on the interior of the cavity (H3 and H5) and those on the exterior (H1, H2, and H4), which validates the characteristic toroidal, or truncated cone, shape of the cyclodextrin. mpg.deresearchgate.net

Mass Spectrometry for Molecular Weight and Adduct Identification (e.g., HRMS, ESI-TOF-MS)

Mass spectrometry (MS) is a primary technique for confirming the molecular weight of this compound and identifying any adducts. The theoretical molecular weight of the compound (C₄₈H₇₂I₈O₃₂) is 2176.3 g/mol . cyclolab.hucyclolab.hu

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements. This allows for the unequivocal confirmation of the elemental composition. In a typical ESI-MS experiment, the compound is detected as charged adducts, most commonly with protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). The detection of a peak corresponding to one of these adducts with a mass-to-charge ratio (m/z) matching the theoretical value confirms the identity of the product. For instance, ESI-MS analysis of related amino-cyclodextrins clearly shows the formation of molecular ion adducts. rsc.org Furthermore, the presence of eight iodine atoms creates a distinctive isotopic pattern in the mass spectrum, which serves as an additional verification of the structure.

Chromatographic Methods for Purity and Impurity Analysis (e.g., HPLC, TLC, CE)

Chromatographic techniques are essential for assessing the purity of the final product and identifying any process-related impurities. cyclolab.hucyclolab.hu

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis of cyclodextrin derivatives. cyclolab.hu Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the desired per-iodinated product from potential impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method often used to monitor the progress of the reaction and to quickly check for the presence of the highly polar, unreacted gamma-cyclodextrin starting material, which would have a much lower retention factor (Rf) than the non-polar product. cyclolab.hu

Capillary Electrophoresis (CE): CE is a high-resolution separation technique particularly useful for analyzing charged impurities. It has been specified for the quantification of residual sodium iodide, an inorganic byproduct from the synthesis. cyclolab.hu

Table 2: Common Impurities in this compound and Analytical Methods for their Detection. cyclolab.hucyclolab.hu
ImpurityOriginAnalytical Method
Gamma-cyclodextrin (GCD)Unreacted starting materialTLC, HPLC
Under/over-iodinated derivativesIncomplete/side reactionsHPLC, Mass Spectrometry
Triphenylphosphine (B44618) / Triphenylphosphine oxideReagents from Appel reactionHPLC
Sodium IodideByproduct/excess reagentCapillary Electrophoresis (CE)
Residual Solvents (e.g., DMF)Synthesis/purification processGas Chromatography (GC)

X-ray Crystallography of Related Perhalogenated Cyclodextrins: Insights into Macrocycle Conformation and Packing

While a single-crystal X-ray structure for this compound is not widely reported, analysis of related perhalogenated and other crystalline cyclodextrins provides valuable insights into its likely solid-state conformation and packing. X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, revealing the precise shape of the macrocycle and how individual molecules arrange themselves in a crystal lattice. mdpi.comnih.gov

Spectroscopic Characterization of Derivatives (e.g., FTIR, UV-Vis as applied to derived complexes)

This compound is primarily an intermediate for synthesizing more complex derivatives, as the iodo-group is an excellent leaving group. Spectroscopic techniques like FTIR and UV-Vis are crucial for confirming these subsequent transformations.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups in a molecule. While the carbon-iodine (C-I) stretch is weak and occurs at low frequencies (<600 cm⁻¹), making it difficult to observe, FTIR is invaluable for verifying the conversion of the C-I bond to other functionalities. For example, if the iodo-derivative is converted to an azide (B81097) derivative (per-6-azido-γ-CD), a very strong and sharp absorption band will appear around 2100 cm⁻¹, which is characteristic of the azide (N₃) asymmetric stretch. Similarly, conversion to a thiol derivative would introduce a C-S stretching vibration and a weak S-H band if not oxidized to a disulfide. The disappearance of substrate signals and the appearance of new, characteristic product bands provide clear evidence of a successful chemical transformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is typically used to study the formation of inclusion complexes, particularly when the guest molecule contains a chromophore. researchgate.net While this compound itself does not have strong UV absorption, its derivatives can be used as hosts. When a chromophoric guest molecule is encapsulated within the cyclodextrin cavity, its electronic environment changes. This change often results in a shift in the maximum absorption wavelength (λₘₐₓ) or a change in molar absorptivity (hyperchromic or hypochromic effect). By titrating a guest with the cyclodextrin derivative and monitoring these spectral changes, one can study the host-guest binding stoichiometry and calculate the association constant (Kₐ) for the complex. mdpi.com

Fundamental Supramolecular Interactions and Molecular Recognition Phenomena

Host-Guest Complexation Mechanisms with Octakis-6-iodo-6-deoxy-gamma-cyclodextrin and its Derivatives

The formation of stable complexes between a host, such as this compound, and a guest molecule is governed by a series of noncovalent interactions. The unique structure of this cyclodextrin (B1172386)—a truncated cone with a hydrophobic interior and a hydrophilic exterior—is central to its function as a molecular container. nih.govacs.org

Influence of Peripheral Iodination and Subsequent Derivatization on Cavity Characteristics and Recognition

The substitution of all eight primary hydroxyl groups at the C-6 position of gamma-cyclodextrin (B1674603) with iodine atoms to form this compound significantly alters its properties and potential applications. cydextrins.com The bulky iodo-substituents can partially cap the narrower rim of the cyclodextrin cavity, influencing its effective size and shape, which can affect guest binding. mdpi.com

More significantly, the iodine atoms are highly reactive leaving groups, making this compound a crucial intermediate for the synthesis of a vast array of derivatives. cydextrins.com These iodo-groups can be readily displaced by various nucleophiles to introduce new functionalities, such as amines (forming Octakis(6-amino-6-deoxy)-gamma-cyclodextrin), thiols (forming Octakis-(6-deoxy-6-mercapto)-gamma-cyclodextrin), or other custom-designed ligands. researchgate.netnih.govcyclodextrin-shop.com This peripheral derivatization introduces new interaction sites (e.g., for electrostatic interactions, hydrogen bonding, or metal coordination) that work in concert with the hydrophobic cavity, leading to enhanced binding affinity and selectivity for specific guests. nankai.edu.cnfrontiersin.org

Stoichiometry of Complex Formation (e.g., 1:1, 1:2 host-guest ratios)

The stoichiometry of a host-guest complex describes the ratio of host to guest molecules in the assembled structure. This ratio is determined by the relative sizes, shapes, and binding modes of the interacting species. mdpi.comcsmres.co.uk While a 1:1 stoichiometry is very common for cyclodextrin complexes, the large internal cavity of gamma-cyclodextrin provides the potential for more complex arrangements. nih.govresearchgate.net

Depending on the guest molecule's dimensions, a single gamma-cyclodextrin host might encapsulate two smaller guest molecules, resulting in a 1:2 host-guest ratio. researchgate.net Conversely, a long or bulky guest molecule may be simultaneously included by two cyclodextrin molecules, forming a 2:1 host-guest complex. nankai.edu.cn Studies with other cyclodextrins have demonstrated a variety of stoichiometries, including 2:2 and 3:2, particularly with guests like adamantane (B196018) derivatives, highlighting the versatility of these systems. mdpi.com The precise stoichiometry of any given complex is typically determined experimentally using techniques like Isothermal Titration Calorimetry (ITC), which can directly measure the binding ratio, 'n'. csmres.co.ukresearchgate.net

Multi-site Binding and Cooperative Host-Guest Interactions in Advanced Systems

Advanced supramolecular systems derived from this compound can achieve enhanced molecular recognition through multi-site binding and cooperativity. nankai.edu.cnfrontiersin.org In these systems, a guest molecule interacts with the host through more than just inclusion within the hydrophobic cavity. The functional groups introduced at the periphery via derivatization can provide secondary binding sites. nankai.edu.cn

Thermodynamics of Binding and Association Constant Determination

Understanding the thermodynamic parameters of host-guest complexation is essential for quantifying the stability of the complex and elucidating the nature of the forces driving its formation.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters (ΔG, ΔH, ΔS)

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for studying biomolecular and supramolecular interactions. csmres.co.ukmdpi.com It measures the heat change that occurs when one component (the titrant, often the guest) is incrementally injected into a solution containing the other component (the sample, often the host) under isothermal conditions. csmres.co.uknih.gov

A single ITC experiment can provide a complete thermodynamic profile of the binding interaction. nih.gov The key parameters obtained are:

Stoichiometry (n): The ratio of host to guest in the complex. harvard.edu

Binding Constant (Kₐ): A measure of the affinity between the host and guest. The dissociation constant (Kₐ) is its reciprocal (Kₐ = 1/Kₐ). harvard.edu

Enthalpy Change (ΔH): The heat absorbed or released upon binding, reflecting the changes in bonding interactions (e.g., van der Waals forces, hydrogen bonds). harvard.edud-nb.info

Gibbs Free Energy Change (ΔG): Calculated from the binding constant (ΔG = -RTlnKₐ), this value indicates the spontaneity of the complexation. harvard.edu

Entropy Change (ΔS): Calculated using the Gibbs equation (ΔG = ΔH - TΔS), this term reflects the change in the system's disorder, often dominated by the release of ordered water molecules from the host cavity and guest surface. nih.govd-nb.info

The data from an ITC experiment allows researchers to determine whether a binding event is driven by enthalpy (favorable bond formation), entropy (favorable increase in disorder), or a combination of both. researchgate.net

Table 1: Representative Thermodynamic Data from an Isothermal Titration Calorimetry (ITC) Experiment for a 1:1 Host-Guest Complexation. This table presents hypothetical yet typical values for the interaction between a cyclodextrin derivative and a suitable guest molecule in an aqueous buffer at 298.15 K (25°C) to illustrate the output of an ITC analysis.

ParameterSymbolValueUnitDescription
Stoichiometryn1.05 ± 0.03-Molar ratio of guest to host in the complex.
Association ConstantKₐ2.5 x 10⁴M⁻¹Strength of the binding interaction.
Enthalpy ChangeΔH-15.5kJ/molHeat released during complex formation (exothermic).
Entropy ChangeTΔS9.5kJ/molFavorable change in disorder, likely from water release.
Gibbs Free EnergyΔG-25.0kJ/molOverall spontaneity of the binding reaction.

NMR Titration for Binding Constant Determination

Nuclear Magnetic Resonance (NMR) titration is a powerful technique to elucidate the binding affinity between a host, such as a cyclodextrin derivative, and a guest molecule. This method relies on monitoring the changes in the chemical shifts of the protons of either the host or the guest upon complexation. As the concentration of one component is systematically varied, the resulting shifts in the NMR spectrum can be analyzed to determine the binding constant (Ka) of the host-guest complex.

Analysis of Enthalpic and Entropic Contributions to Complex Stability

The stability of a supramolecular complex is governed by the Gibbs free energy change (ΔG) of its formation, which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. Isothermal titration calorimetry (ITC) is the gold standard for directly measuring these thermodynamic parameters. Such analyses provide deep insights into the nature of the intermolecular forces driving complexation.

Self-Assembly and Higher-Order Supramolecular Architectures

The ability of this compound and its derivatives to self-assemble into well-defined, higher-order structures is a cornerstone of their application in materials science and nanotechnology. This self-assembly is driven by a combination of non-covalent interactions.

Dimer Formation and Stacking Interactions in Solid State and Solution

In the solid state, halogenated cyclodextrins exhibit a strong tendency to form dimeric structures and extended stacks. While a crystal structure for this compound is not available, the crystal structure of its bromo-analogue, octakis(6-bromo-6-deoxy)-gamma-cyclodextrin, provides significant insights. In this structure, the macrocycles arrange into head-to-head dimers, which then stack to form columns. This arrangement leads to the formation of alternating hydrophobic and hydrophilic layers within the crystal lattice. nih.gov The hydrophobic layers are composed of the cyclodextrin cavities and the halogen atoms, while the hydrophilic layers consist of the secondary hydroxyl groups. This self-assembly pattern is a common feature for perhalogenated cyclodextrins. dingminpharma.com

Formation of Nanoparticles and Hydrogels through Derivatization and Self-Assembly

The functionalization of the primary hydroxyl groups of γ-cyclodextrin, often starting from the per-iodinated derivative, opens avenues for the creation of amphiphilic molecules that can self-assemble into nanoparticles in aqueous solutions. By introducing hydrophobic chains or other functional moieties, cyclodextrin-based nanostructures can be engineered for applications such as drug delivery. beilstein-journals.orgnih.gov These nanoparticles can encapsulate hydrophobic guest molecules within their core, enhancing their solubility and stability. The general methods for preparing cyclodextrin-based nanoparticles include solvent evaporation and polymer precipitation techniques. nih.gov

Furthermore, derivatized γ-cyclodextrins are valuable components in the formation of hydrogels. These three-dimensional polymer networks can absorb large amounts of water while maintaining their structural integrity. Cyclodextrin-containing hydrogels can be formed through either physical or chemical crosslinking. The inclusion of cyclodextrin units within the hydrogel matrix imparts unique properties, such as the ability to encapsulate and control the release of guest molecules. mdpi.comnih.gov For instance, polyurethane-based hydrogels have been prepared using cyclodextrin-oligocaprolactone derivatives, demonstrating the versatility of these systems. mdpi.com

Molecular Recognition of Specific Guest Molecules by Derivatized this compound

This compound is a pivotal intermediate in the synthesis of a wide array of functionalized γ-cyclodextrin derivatives. The iodo-groups are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce various functionalities, such as amino and azido (B1232118) groups. These modifications dramatically alter the molecular recognition properties of the cyclodextrin.

For example, the introduction of amino groups to create octakis(6-amino-6-deoxy)-gamma-cyclodextrin (B12302468) introduces cationic charges at appropriate pH values, enabling strong electrostatic interactions with anionic guest molecules. This has been shown to be a key factor in the molecular recognition of pseudo-peptides and other biologically relevant molecules. researchgate.net Similarly, octakis(6-azido-6-deoxy)-gamma-cyclodextrin can be used in "click" chemistry reactions to attach a wide variety of guest-binding moieties or to link the cyclodextrin to larger structures.

A study on mono-amino substituted γ-cyclodextrin derivatives demonstrated their ability to form inclusion complexes with curcumin (B1669340), with binding constants in the millimolar range. beilstein-journals.orgcyclodextrin-shop.commdpi.comnih.govresearchgate.net Another example is the complexation of octakis[6-(2-aminoethylthio)-6-deoxy]-γ-CD with oxacillin, which was shown to protect the antibiotic from enzymatic degradation. researchgate.net These examples highlight the potential to tailor the molecular recognition properties of γ-cyclodextrin through chemical modification, starting from the versatile this compound precursor.

Recognition and Solubilization of Hydrophobic Molecules (e.g., Fullerenes like C60)

The large, hydrophobic cavity of the gamma-cyclodextrin structure is exceptionally well-suited for encapsulating large, nonpolar guest molecules. A prime example is the Buckminsterfullerene (C60), which is notoriously insoluble in water. Research has shown that while native γ-cyclodextrin can form nanoparticles with C60, modified hydrophilic γ-CD derivatives, such as γ-cyclodextrin thioethers, can form true molecularly disperse solutions. nih.gov

These derivatives, which can be synthesized from precursors like this compound, dramatically enhance the aqueous solubility of C60. nih.gov Studies demonstrate the formation of a stable 1:2 host-guest complex, where two cyclodextrin molecules encapsulate a single fullerene molecule in a sandwich-like or bicapped structure. nih.govnih.gov This complexation effectively shields the hydrophobic surface of the C60 from the aqueous environment, leading to significant solubilization. For instance, hydrophilic γ-CD thioethers have been shown to increase the aqueous concentration of C60 to as high as 15 mg/L, a substantial increase from its negligible intrinsic solubility. nih.govresearchgate.netnih.gov

Table 1: Solubilization of C60 by γ-Cyclodextrin Derivatives
γ-CD DerivativeComplex Stoichiometry (C60:CD)Resulting C60 ConcentrationKey Finding
Native γ-CyclodextrinForms nanoparticlesLowTends to form nanoparticulate aggregates rather than true solutions. nih.gov
γ-Cyclodextrin Thioethers1:2Up to 15 mg/LAchieves molecular solubilization without organic cosolvents. researchgate.netnih.gov

Complexation with Various Organic Molecules and Biologically Relevant Substrates

The versatility of the γ-cyclodextrin cavity allows it to form inclusion complexes with a wide range of organic and biologically important molecules, enhancing their solubility, stability, and bioavailability. The iodo-derivative serves as a crucial starting point for synthesizing tailored hosts for these applications.

Steroids: Steroid hormones, which are vital for many biological functions, are often characterized by poor water solubility. nih.gov The γ-cyclodextrin cavity can encapsulate these hydrophobic molecules, significantly improving their aqueous solubility. nih.govnih.gov For example, native γ-cyclodextrin has been shown to form inclusion complexes with the steroid hormones 17β-estradiol (BES) and progesterone (B1679170) (PRO). nih.gov Spectroscopic analysis confirmed a host-guest stoichiometry of 1:1 for the γ-CD·BES complex and 3:2 for the γ-CD·PRO complex. nih.gov This complexation leads to a significant enhancement in the aqueous solubility of the steroids, with reported enhancement factors in the range of 5 to 20. researchgate.net

Camptothecin Precursors: Camptothecin (CPT) is a potent antineoplastic agent whose clinical use is hampered by its poor solubility and the instability of its active lactone form, which hydrolyzes to an inactive carboxylate form at physiological pH. nih.govresearchgate.net Cyclodextrin complexation offers a solution to both problems. Studies have shown that γ-cyclodextrin forms an inclusion complex with CPT, exhibiting a linear increase in drug solubility with increasing cyclodextrin concentration. nih.gov The apparent stability constant (Kc) for the complex between CPT and native γ-CD has been determined to be 73 M⁻¹. nih.govscholarsportal.info This complexation not only improves solubility but also protects the lactone ring from hydrolysis, thereby increasing its stability and cytotoxic activity. nih.govresearchgate.net

Heparin Antagonists: Heparin is a widely used clinical anticoagulant, but its overdose can cause severe bleeding, necessitating effective reversal agents. scholarsportal.info Derivatives of γ-cyclodextrin, synthesized from intermediates like this compound, can be designed to act as potent heparin antagonists. By introducing multiple positive charges onto the cyclodextrin scaffold, for instance by creating amino-modified derivatives, a strong electrostatic interaction with the anionic heparin polymer can be achieved. A study on an aminoethoxy-phenyl-pyridinium-modified γ-cyclodextrin (PyA-γ-CD) demonstrated exceptionally high binding affinity for heparin, with an apparent binding constant (Kobs) as high as 9.85 × 10⁶ M⁻¹. scholarsportal.info This polycationic derivative was effective at neutralizing both unfractionated heparin and low-molecular-weight heparins (LMWHs) in plasma and was shown to reverse heparin-induced bleeding in vivo. scholarsportal.info

Table 2: Complexation of Biologically Relevant Substrates with γ-Cyclodextrin and its Derivatives
Guest MoleculeHost MoleculeStoichiometry (Host:Guest)Binding/Stability ConstantPrimary Outcome
17β-Estradiolγ-Cyclodextrin1:1Not specifiedEnhanced aqueous solubility. nih.gov
Progesteroneγ-Cyclodextrin3:2Not specifiedEnhanced aqueous solubility. nih.govresearchgate.net
Camptothecinγ-Cyclodextrin1:1 (Assumed)Kc = 73 M-1Increased solubility and stability. nih.govscholarsportal.info
HeparinPyA-γ-CD (Derivative)Not specifiedKobs = 9.85 x 106 M-1Potent anticoagulant reversal. scholarsportal.info

Chiral Recognition Applications Utilizing Modified Derivatives

While native cyclodextrins are inherently chiral molecules made of D-glucopyranose units, their chiral recognition capabilities can be significantly enhanced through chemical modification. This compound is a pivotal precursor in this field, as its reactive iodo groups provide a gateway to a vast range of derivatives designed specifically as chiral selectors for techniques like gas chromatography and enantioselective sensing. nih.gov

The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the chiral selector (the modified cyclodextrin) and the individual enantiomers of a guest molecule. The difference in the stability of these two diastereomeric complexes allows for their separation or differential detection. Modified γ-cyclodextrin derivatives, such as octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin, are used commercially in polysiloxane-based polymers as highly effective chiral stationary phases for gas chromatography.

The synthesis of such specialized selectors often starts from a per-halogenated cyclodextrin, like the iodo-derivative, allowing for the introduction of various functional groups that can engage in specific interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole forces) with the analyte enantiomers. These specific interactions, in combination with the inclusion of part of the analyte in the chiral cavity, provide the necessary energy difference for effective enantioseparation.

Applications in Chemical Science and Engineering Excluding Clinical/drug Delivery

Catalysis and Biocatalysis

The strategic positioning of reactive iodine atoms on the primary face of the gamma-cyclodextrin (B1674603) scaffold makes Octakis-6-iodo-6-deoxy-gamma-cyclodextrin an ideal precursor for the development of sophisticated catalysts and biomimetic systems. The iodo groups are excellent leaving groups, readily displaced by a variety of nucleophiles, allowing for the introduction of diverse catalytic moieties.

The molecular architecture of cyclodextrins has long been recognized for its potential to mimic enzymatic activity by encapsulating substrate molecules within its cavity, thereby facilitating specific chemical transformations. acs.org this compound is a key starting material for creating more complex and specific biomimetic systems. researchgate.net By replacing the iodo groups with catalytically active functionalities, researchers can design artificial enzymes with tailored substrate selectivity and catalytic efficiency. nih.gov

For instance, the substitution of the iodo groups with thiol moieties to form thiolated gamma-cyclodextrins is a common strategy. These thiolated derivatives can then be used to create enzyme mimics. One notable example involves the development of a glutathione peroxidase (GPx) mimic. A ditelluride-bridged γ-cyclodextrin, synthesized from the iodo-precursor, exhibited significantly high peroxidase activity, demonstrating the potential of these derivatives as artificial enzymes. researchgate.net

Furthermore, the functionalization of gamma-cyclodextrin with moieties that can bind metal ions leads to the creation of artificial metalloenzymes. These constructs combine the substrate recognition properties of the cyclodextrin (B1172386) with the catalytic prowess of the metal center, enabling a range of catalytic reactions. mdpi.com The synthesis of these advanced enzyme mimics often begins with the versatile this compound intermediate.

Precursor CompoundFunctional DerivativeBiomimetic Application
This compoundThiolated γ-cyclodextrinReceptor for specific molecular recognition nih.govdundee.ac.uk
This compoundDitelluride-bridged γ-cyclodextrinGlutathione peroxidase (GPx) mimic researchgate.net
This compoundMetal-complexed γ-cyclodextrinArtificial metalloenzyme mdpi.com

This compound is a crucial intermediate in the synthesis of a variety of cyclodextrin derivatives that can act as catalysts or phase-transfer agents in organic synthesis. chemicalbook.com The ease of substitution of the iodo groups allows for the preparation of a wide range of functionalized cyclodextrins with tailored properties for specific catalytic applications. nih.govalfachemic.com

One of the primary uses of this compound is as a precursor for other important cyclodextrin derivatives, such as those with amino or thiol functionalities. sioc-journal.cn These derivatives, in turn, can be employed to catalyze various organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov The cyclodextrin cavity can encapsulate reactants, bringing them into close proximity and facilitating the reaction, often with enhanced selectivity. nih.gov

For example, cyclodextrin derivatives are known to be effective catalysts in aqueous media, promoting green chemistry principles by reducing the need for organic solvents. mdpi.com The synthesis of these catalytically active cyclodextrin derivatives frequently proceeds through the iodinated intermediate. chemicalbook.com

IntermediateTarget CompoundApplication
This compoundOctakis-(6-amino-6-deoxy)-gamma-cyclodextrinPrecursor for catalysts and functional materials
This compoundOctakis-(6-mercapto-6-deoxy)-gamma-cyclodextrinPrecursor for self-assembled monolayers and nanoparticles
This compoundIsothiocyanate and cyclic thiocarbamate derivativesSynthesis of other complex organic molecules chemicalbook.com

Materials Science and Nanotechnology

The ability to precisely modify the gamma-cyclodextrin scaffold through its iodinated derivative has significant implications for materials science and nanotechnology. The resulting functionalized cyclodextrins can be used as building blocks for a variety of nano-structured and "smart" materials.

Amphiphilic cyclodextrins, created by attaching hydrophobic chains to the cyclodextrin macrocycle, can self-assemble in aqueous solutions to form a variety of nano-structures, including nanoparticles, vesicles, and nanotubes. nih.govresearchgate.netresearchgate.net this compound is a key starting material for the synthesis of these amphiphilic derivatives. By replacing the iodo groups with long alkyl chains via a thioether linkage, for example, the resulting amphiphilic cyclodextrin can self-assemble into well-defined nano-assemblies. nih.gov

These nano-structures have potential applications in areas such as encapsulation and as templates for the synthesis of other nanomaterials. The size and morphology of these assemblies can often be controlled by adjusting the length of the hydrophobic tail and the self-assembly conditions. researchgate.net

Furthermore, thiolated gamma-cyclodextrins, synthesized from the iodo-derivative, can be used to functionalize the surface of metallic nanoparticles, such as gold or silver. nih.gov This functionalization imparts stability to the nanoparticles in aqueous solutions and provides a platform for further modification through host-guest chemistry. nih.gov

Starting MaterialDerivativeResulting Nano-structure
This compoundAmphiphilic γ-cyclodextrin (with hydrophobic tails)Nanoparticles, vesicles, nanotubes nih.govresearchgate.net
This compoundThiolated γ-cyclodextrinFunctionalized metallic nanoparticles nih.gov
This compoundAzido-γ-cyclodextrinClick-chemistry enabled nano-constructs

"Smart" materials, which can respond to external stimuli such as pH, temperature, light, or redox potential, are of great interest for a variety of applications. This compound serves as a versatile precursor for creating such materials. e3s-conferences.org

For instance, the iodo groups can be replaced with moieties that are sensitive to specific stimuli. A prominent example is the introduction of azobenzene groups, which can undergo a reversible trans-cis isomerization upon irradiation with light of specific wavelengths. elsevierpure.com This photo-switching behavior can be used to control the association and dissociation of supramolecular assemblies, leading to the development of photoresponsive hydrogels and other smart materials. elsevierpure.com

Redox-responsive materials can be fabricated by introducing disulfide bonds into the cyclodextrin structure. These disulfide linkages are stable under normal conditions but can be cleaved in a reducing environment, such as in the presence of glutathione. mdpi.comnih.govtandfonline.comnih.gov This redox-triggered disassembly can be exploited to create controlled-release systems. The synthesis of these disulfide-containing cyclodextrins often begins with the conversion of the iodo-derivative to a thiol-derivative, which is then oxidized to form the disulfide bridge. nih.govnih.gov

StimulusFunctional Moiety (derived from iodo-CD)Material Type
LightAzobenzenePhotoresponsive hydrogels, supramolecular polymers elsevierpure.com
RedoxDisulfide bondsRedox-responsive nanocarriers, hydrogels mdpi.comnih.govtandfonline.comnih.gov
TemperaturePoly(N-isopropylacrylamide) (PNIPAM)Thermoresponsive hydrogels frontiersin.orgadvancedsciencenews.com

The ability to covalently attach gamma-cyclodextrin to surfaces is crucial for a range of applications, including the development of chemical sensors and biocompatible coatings. This compound, with its reactive iodo groups, is an excellent candidate for surface modification, although it is more common to first convert it to a derivative with a more suitable functional group for surface attachment, such as a thiol or an amine.

Thiolated gamma-cyclodextrins, synthesized from the iodo-precursor, can readily form self-assembled monolayers on gold surfaces. nih.gov This provides a straightforward method for creating cyclodextrin-functionalized surfaces with molecular recognition capabilities. Such surfaces can be used for the selective binding of target molecules, which is the basis for many chemical sensors. mdpi.com

Furthermore, cyclodextrin derivatives can be grafted onto the surfaces of various materials, including polymers and nanoparticles, to impart specific properties. For example, functionalizing the surface of magnetic nanoparticles with thiolated gamma-cyclodextrin has been shown to enhance their catalytic activity and provide a receptor for the selective recognition of target molecules. nih.govdundee.ac.uk This approach has been used to develop sensitive colorimetric sensors. nih.gov

SubstrateFunctionalizing Agent (derived from iodo-CD)Application
Gold surfacesThiolated γ-cyclodextrinChemical sensors, self-assembled monolayers nih.gov
Magnetic nanoparticlesThiolated γ-cyclodextrinEnhanced catalysis, selective recognition sensors nih.govdundee.ac.uk
Polymeric materialsVarious γ-cyclodextrin derivativesBiocompatible coatings, functional surfaces

Environmental Applications

The unique molecular structure of cyclodextrins, featuring a hydrophilic exterior and a hydrophobic internal cavity, makes them effective agents for encapsulating a variety of molecules. This property is the foundation of their use in environmental applications, particularly for the remediation of contaminated sites and the separation of pollutants.

Modified cyclodextrins, including halogenated derivatives, are investigated for their potential to remove hazardous substances from the environment. The substitution of hydroxyl groups with iodine atoms in this compound could potentially enhance its affinity for certain types of environmental contaminants, such as heavy metals and organic pollutants.

Heavy Metal Remediation:

Organic Pollutant Remediation:

The hydrophobic cavity of cyclodextrins is particularly well-suited for encapsulating nonpolar organic pollutants, thereby increasing their water solubility and facilitating their removal from soil and water. This "host-guest" interaction is a key mechanism in the remediation of sites contaminated with compounds like polychlorinated biphenyls (PCBs), polycyclic aromatic hydrocarbons (PAHs), and pesticides. The iodine substitution in this compound could influence the size and hydrophobicity of the cavity, potentially altering its selectivity for different organic pollutants.

A general representation of the adsorption capacities of different cyclodextrin-based adsorbents for various pollutants is provided in the table below, based on data for related cyclodextrin polymers.

Adsorbent (Cyclodextrin-based Polymer)Target ContaminantAdsorption Capacity (mg/g)
β-Cyclodextrin PolymerBisphenol A85.5
β-Cyclodextrin-grafted Magnetic NanoparticlesLead (Pb²⁺)47.6
γ-Cyclodextrin Metal-Organic FrameworkCadmium (Cd²⁺)140.85 nih.gov

This table presents representative data for different cyclodextrin-based materials to illustrate their potential in environmental remediation. Data for this compound is not available.

The ability of cyclodextrins to form inclusion complexes can be harnessed to selectively extract and concentrate target substances from complex environmental samples, such as soil and industrial wastewater. This is particularly valuable for the analysis of trace contaminants.

The process typically involves bringing the contaminated matrix into contact with a solution containing the cyclodextrin. The target pollutant partitions from the matrix into the cyclodextrin cavity. Subsequently, the cyclodextrin-pollutant complex can be separated from the matrix, and the pollutant can be recovered for analysis or disposal. The efficiency of this extraction process depends on the affinity between the cyclodextrin and the target molecule. While specific data for this compound is not available, the principle remains a promising area of investigation.

Analytical Chemistry Applications

In analytical chemistry, the selective binding properties of cyclodextrins are utilized in various separation and purification techniques. The larger cavity size of gamma-cyclodextrin derivatives like this compound makes them potentially suitable for applications involving larger molecules. cyclolab.hu

The ability of gamma-cyclodextrin to accommodate larger guest molecules compared to its alpha- and beta- counterparts opens up possibilities for its use in the separation and purification of macromolecules, such as proteins and other biomolecules. cyclolab.hu

Chromatographic Stationary Phases:

Cyclodextrins can be immobilized onto a solid support, such as silica gel, to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs can separate enantiomers of chiral compounds based on the differential formation of diastereomeric inclusion complexes. While much of the research has focused on smaller molecules, the larger cavity of a gamma-cyclodextrin-based CSP could theoretically be applied to the chiral separation of larger drug molecules or peptides. The specific properties of the iodo-substituents would likely influence the enantioselectivity of such a stationary phase.

Capillary Electrophoresis:

In capillary electrophoresis (CE), cyclodextrins are often used as chiral selectors in the background electrolyte. They interact with the analytes, leading to differences in their electrophoretic mobility and enabling the separation of enantiomers. Again, the larger cavity of a gamma-cyclodextrin derivative could be advantageous for the chiral separation of larger analytes.

The table below illustrates the separation of various compounds using different cyclodextrin-based analytical methods.

Analytical TechniqueCyclodextrin Derivative UsedAnalyte(s) Separated
High-Performance Liquid Chromatographyβ-Cyclodextrin bonded to silicaDansylated amino acids, Barbiturates
Capillary ElectrophoresisHeptakis(2,6-di-O-methyl)-β-cyclodextrinProline and Hydroxyproline stereoisomers
Gas ChromatographyOctakis(2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrinEnantiomers of various volatile compounds nih.govresearchgate.net

This table provides examples of separations achieved with various cyclodextrin derivatives to highlight their utility in analytical chemistry. Specific data for the use of this compound in the separation of large molecules is not currently available in published research.

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Guest Binding

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape and flexibility of cyclodextrins and their derivatives. nih.govconicet.gov.ar For Octakis-6-iodo-6-deoxy-gamma-cyclodextrin, the substitution of all eight primary hydroxyl groups with iodine atoms introduces significant steric bulk and alters the intramolecular hydrogen bonding network that characterizes native cyclodextrins. mdpi.comnih.gov

In the context of guest binding, MD simulations can model the entire inclusion process. This allows for the examination of how a guest molecule approaches and enters the cavity, the conformational changes that occur in both the host and guest upon complexation, and the role of solvent molecules in the binding event. conicet.gov.arnbu.ac.in The simulations can also be used to calculate the potential of mean force (PMF), which describes the energy landscape of the binding process and helps in determining the stability of the resulting host-guest complex. conicet.gov.ar

Table 1: Key Parameters in Molecular Dynamics Simulations for Cyclodextrin (B1172386) Analysis

Parameter Description Relevance to this compound
Force Field A set of parameters and equations used to describe the potential energy of the system. Common choices include AMBER, CHARMM, and GROMOS.Crucial for accurately representing the interactions involving the large, polarizable iodine atoms. Specific parameters for iodo-substituted carbohydrates would be required.
Solvent Model Explicit (e.g., TIP3P, SPC/E) or implicit (e.g., GBSA, PBSA) representation of the solvent (usually water).Essential for studying binding phenomena, as the displacement of water molecules from the cavity is a major driving force for complexation. conicet.gov.ar
Simulation Time The duration of the MD trajectory, typically ranging from nanoseconds to microseconds.Longer simulations are necessary to adequately sample the conformational space of the flexible macrocycle and observe rare binding/unbinding events. nih.gov
Ensemble The statistical mechanical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system.The NPT (constant number of particles, pressure, and temperature) ensemble is commonly used to mimic laboratory conditions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

The substitution of hydroxyl groups with iodine, a less electronegative but highly polarizable atom, will significantly alter the electrostatic potential of the cyclodextrin. The primary face of the cyclodextrin, where the iodine atoms reside, is expected to become less polar compared to the parent γ-cyclodextrin. QC calculations can generate detailed electrostatic potential maps, visualizing the electron-rich and electron-poor regions of the molecule. This is vital for predicting the nature of interactions with potential guest molecules.

Furthermore, QC methods can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and the electronic excitation properties of a molecule. The introduction of iodine atoms is expected to influence these frontier orbitals, potentially making the cyclodextrin more susceptible to certain types of chemical reactions or altering its photophysical properties. A study on 1,6-anhydro-2,3-epimino-hexopyranoses showed that substituting a hydroxyl group with fluorine weakened intermolecular interactions, indicating the profound effect of halogenation on molecular packing and forces. nih.gov

These calculations are computationally demanding, especially for a molecule with 152 atoms like this compound. nih.gov Therefore, a common approach is to use a combination of methods, such as performing initial geometry optimizations with less demanding semi-empirical methods before refining the results with higher-level DFT calculations. researchgate.netmdpi.com

Docking Studies and Inverse Virtual Screening in Receptor Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand or guest) when bound to a second (a receptor or host) to form a stable complex. nbu.ac.innih.gov In the context of this compound, docking studies can be used to screen libraries of potential guest molecules to identify those that are likely to form stable inclusion complexes. The process involves placing the guest molecule in various positions and orientations within the cyclodextrin cavity and scoring the resulting poses based on factors like intermolecular forces and geometric complementarity. nih.gov The results of docking can provide a first approximation of the binding mode and affinity, guiding experimental efforts. mdpi.com

Inverse virtual screening (IVS) reverses this paradigm: instead of screening many ligands against one target, a single ligand is screened against a database of many potential receptors. nih.govresearchgate.netcapes.gov.br While less common for host-guest chemistry, a modified IVS approach could be envisioned where this compound is one of several potential hosts in a library designed to find the optimal carrier for a specific guest molecule. nih.gov

The success of both docking and IVS heavily relies on the accuracy of the scoring functions and the quality of the 3D structural model of the host. Given the expected conformational flexibility and distortion of the per-iodinated cyclodextrin, using a rigid structure in docking studies might be insufficient. nih.govresearchgate.net A more advanced approach would involve using an ensemble of host structures generated from MD simulations to account for its flexibility.

Table 2: Common Docking and Virtual Screening Methodologies

Methodology Description Application to this compound
Rigid Docking Treats both the host and guest as rigid bodies.Fast, but may fail to capture the "induced fit" necessary for binding within the flexible cyclodextrin.
Flexible Docking Allows for conformational flexibility in the guest molecule and sometimes in specific residues of the host.More computationally intensive but provides a more realistic model of the binding event. capes.gov.br
Virtual Screening (VS) High-throughput docking of a large library of compounds to a single receptor target.Could be used to identify potential guest molecules for the iodinated cyclodextrin. springernature.com
Inverse Virtual Screening (IVS) Docking a single compound against a library of potential receptor targets.Could help in selecting the best cyclodextrin derivative (including the iodo-variant) for a specific guest. nih.gov

Prediction of Host-Guest Orientations and Intermolecular Interaction Energies

A primary goal of computational studies on host-guest systems is to predict the most stable orientation of the guest within the host cavity and to quantify the strength of their interaction. This is typically achieved by calculating the binding free energy of the complex. nih.govresearchgate.netaau.dk

Various methods can be employed to calculate these energies, ranging from the scoring functions in docking programs to more rigorous but computationally expensive techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and quantum mechanics-based approaches. researchgate.netnih.govelsevierpure.com The MM/GBSA method, for example, combines molecular mechanics energies with a continuum solvation model to estimate the binding free energy from snapshots of an MD simulation. researchgate.netnih.gov

For this compound, the nature of the intermolecular interactions will be distinct from native cyclodextrins. While hydrophobic interactions and van der Waals forces remain crucial drivers for complexation, the potential for hydrogen bonding at the primary face is eliminated. nih.gov Instead, interactions involving the iodine atoms, such as halogen bonding (where the iodine acts as a Lewis acid) or other non-covalent contacts, could play a significant role in stabilizing the complex. A study on a bromo-analogue highlighted the importance of Br···Br interactions in its crystal packing, suggesting that halogen-related forces are significant. researchgate.net

Theoretical calculations can decompose the total interaction energy into its constituent parts (e.g., electrostatic, van der Waals, solvation energy), providing a detailed picture of the driving forces behind complex formation. nih.gov This understanding is critical for the rational design of guest molecules that can bind effectively and selectively to the unique cavity of this compound.

Future Directions and Emerging Research Perspectives

Exploration of Novel Derivatization Pathways for Tailored Functionality

The iodine groups of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin are highly reactive and susceptible to nucleophilic substitution, making them ideal leaving groups for introducing a wide array of functionalities. cydextrins.comcyclo-dextrin.com This inherent reactivity is the cornerstone for synthesizing important intermediates for more complex cyclodextrin (B1172386) derivatives. cydextrins.com Future research is focused on moving beyond simple substitutions to create highly specialized molecules with tailored properties.

Key research thrusts include:

Click Chemistry Modifications: Employing copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions by first converting the iodo groups to azides. This allows for the modular and highly efficient attachment of a virtually limitless range of molecules, including fluorescent dyes, polymers, and biomolecules.

Organometallic and Coordination Chemistry: Attaching ligands capable of coordinating with metal ions. This can lead to the development of novel catalysts, magnetic resonance imaging (MRI) contrast agents, or self-assembled cages with specific recognition properties.

Synthesis of Amphiphilic Derivatives: Introducing long alkyl chains to create amphiphilic cyclodextrins. These molecules can self-assemble into vesicles or micelles, acting as sophisticated nanocarriers.

The conversion of the primary hydroxyl groups to iodo groups is a critical first step, which can then be followed by further transformations. For instance, the iodo groups can be converted to thiols, which have a high affinity for noble metal surfaces, enabling the creation of cyclodextrin-coated nanoparticles. mdpi.com

Reaction Type Resulting Functional Group Potential Application/Functionality
Nucleophilic SubstitutionThiol (-SH)Anchoring to gold nanoparticle surfaces mdpi.com
Nucleophilic SubstitutionAmine (-NH2)pH-responsive systems, further derivatization researchgate.net
Nucleophilic SubstitutionAzide (B81097) (-N3)Precursor for "Click Chemistry" reactions
Suzuki/Sonogashira CouplingAryl/Alkynyl groupsTuning electronic properties, building blocks for polymers
GuanidinylationGuanidino groupBiomimetic receptors, binding anionic guests researchgate.net

Development of Advanced Supramolecular Systems with Precisely Tunable Properties

The ability of cyclodextrins to form host-guest inclusion complexes is their most defining feature. nih.gov For this compound and its derivatives, the future lies in creating complex supramolecular systems where the assembly and disassembly can be controlled with high precision by external stimuli.

Emerging research focuses on:

Stimuli-Responsive Systems: Designing derivatives that respond to specific triggers such as light, pH, temperature, or redox potential. For example, incorporating photo-isomerizable guest molecules (like azobenzene) or pH-sensitive host moieties allows for the reversible control of guest binding and release.

Polypseudorotaxanes and Polyrotaxanes: Threading polymer chains through the cavity of multiple cyclodextrin macrocycles. nih.gov By modifying the cyclodextrin or the polymer, the mechanical properties of the resulting materials can be finely tuned, leading to applications in self-healing materials and molecular muscles.

Hierarchical Self-Assembly: Using the cyclodextrin derivative as a building block for larger, more complex structures. This involves a programmed assembly process where initial host-guest complexes further organize into well-defined patterns, such as nanofibers or vesicles.

Integration into Hybrid Materials and Complex Nanosystems for Enhanced Performance

The functionalization of this compound allows for its integration into a variety of material platforms, creating hybrid systems that synergize the properties of each component.

Future research directions include:

Cyclodextrin-Grafted Nanoparticles: Covalently attaching derivatives to the surface of nanoparticles (e.g., gold, silver, iron oxide). mdpi.com These hybrid particles can be used for targeted delivery, where the cyclodextrin cavity encapsulates a payload molecule and a targeting ligand is attached to the nanoparticle surface.

Polyoxometalate (POM)-Cyclodextrin Hybrids: Forming supramolecular adducts between cyclodextrins and polyoxometalates. mdpi.com Studies have shown the formation of 1:1 adducts between γ-CD and Preyssler-type POMs, held together by hydrogen bonds and other weak interactions. mdpi.com These materials are promising for catalysis and electrochemistry.

Metal-Organic Framework (MOF) Composites: Incorporating cyclodextrin derivatives into the porous structure of MOFs. This can be achieved by synthesizing the MOF around the cyclodextrin or by post-synthetic modification. The resulting material would have hierarchical porosity and selective binding capabilities, ideal for separations and sensing.

Deeper Understanding of Complex Host-Guest Dynamics and Self-Assembly Processes

While the formation of inclusion complexes is well-established, a detailed, quantitative understanding of the binding process is crucial for rational design. Future research will increasingly rely on a combination of advanced experimental techniques and computational modeling.

Key areas of investigation are:

Thermodynamics of Binding: Accurately determining the enthalpic and entropic contributions to the binding free energy. nih.gov Computational methods like the Binding Energy Distribution Analysis Method (BEDAM) are being used to calculate binding affinities and understand the role of conformational reorganization and strain energy upon complex formation. nih.gov

Kinetics of Complexation: Measuring the association and dissociation rate constants. These parameters are critical for applications where the timescale of guest exchange is important, such as in controlled release systems or dynamic combinatorial libraries.

Advanced Spectroscopy: Using techniques like 2D NMR (ROESY) to precisely determine the geometry of the inclusion complex in solution. mdpi.compku.edu.cn Quantum chemical calculations are also used to predict and explain shifts in NMR, IR, and UV-Vis spectra upon complexation. nih.gov

Guest Molecule Type Host Method of Study Key Findings
Preyssler-type Polyoxometalateγ-CyclodextrinSingle-crystal X-ray, NMR, Cyclic VoltammetryFormation of a 1:1 supramolecular adduct; interaction occurs at the primary face of the cyclodextrin. mdpi.com
Plumbaginβ-Cyclodextrin DerivativesSemi-Empirical Quantum Mechanics (PM6, PM7)Two different binding modes are possible with distinct complexation energies. mdpi.com
Inorganic Anions (e.g., I-, Br-)α-CyclodextrinpH Potentiometry, Molecular DynamicsAnions are complexed within the cavity; some, like iodide, are dehydrated upon inclusion. researchgate.net
Amino Acidsα- and β-CyclodextrinSurface Tension, pH, Density, ViscosityFormation of 1:1 host-guest complexes driven by a combination of hydrophobic effects, H-bonds, and van der Waals forces. rsc.org

Expanding Applications in Green Chemistry and Sustainable Technologies

Cyclodextrins are naturally derived from starch, making them biodegradable and biocompatible, which aligns with the principles of green chemistry. nih.govnih.gov Future applications will leverage these properties for more sustainable industrial processes.

Potential applications include:

Aqueous Phase Catalysis: Using cyclodextrin derivatives as phase-transfer catalysts or as nanoreactors that encapsulate reactants, enhancing reaction rates and selectivity in water, thereby reducing the need for volatile organic solvents.

Pollutant Remediation: Developing cyclodextrin-based polymers and materials for the specific capture and removal of organic pollutants from water. The hydrophobic cavity can selectively bind contaminants like pesticides or aromatic hydrocarbons.

Catalytic Self-Assembly: Using the cyclodextrin as a catalyst to direct the self-assembly of other molecules. For example, γ-cyclodextrin has been shown to catalyze the formation of well-defined microflowers from pyrenebutyrate and Zn2+, whereas in its absence, only amorphous precipitates form. rsc.org

Design of Multi-component and Cascade Supramolecular Systems

Moving beyond simple binary host-guest systems, the next frontier is the design of multi-component assemblies that can perform complex, programmed functions, mimicking biological systems.

Future research will focus on:

Hetero-complex Formation: Creating systems with two or more different types of cyclodextrins or hosts to achieve highly specific recognition of complex guest molecules or to assemble intricate architectures.

Allosteric Control: Designing systems where the binding of one guest molecule at one site on the cyclodextrin derivative influences the binding of a second guest at another site. This allows for the creation of molecular switches and sensors.

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility in multi-lab studies?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: report reagent purity, reaction times, and purification steps in detail. Provide raw HPLC chromatograms and NMR spectra in supplementary data. Use standardized nomenclature for substituent positions .

Q. What statistical approaches validate the significance of differences in binding constants between derivatives?

  • Methodological Answer : Student’s t-test (for normally distributed data) or Mann-Whitney U-test (non-parametric) compares means. For multi-group comparisons, ANOVA with post-hoc Tukey tests is recommended. Report 95% confidence intervals for binding constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.